

# An In-depth Technical Guide to Puxitatug Samrotecan (AZD8205)

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## Compound of Interest

Compound Name: L-663581

Cat. No.: B1673835

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## Introduction

Puxitatug samrotecan, also known as AZD8205, is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic approach for various solid tumors. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this novel agent. It is important to note that an older compound, a benzodiazepine receptor partial agonist, was also designated FG-8205 in the late 1980s and early 1990s. This guide focuses exclusively on the ADC, AZD8205.

## Discovery and Rationale

Developed by AstraZeneca, puxitatug samrotecan (AZD8205) was designed to target B7 homolog 4 (B7-H4), a transmembrane protein with limited expression in normal tissues but overexpressed in a variety of solid tumors, including breast, ovarian, and endometrial cancers. [1] High B7-H4 expression is often associated with a poor prognosis, making it an attractive target for cancer therapy. [2] The rationale behind AZD8205 is to leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity. [1]

## Molecular Composition and Mechanism of Action

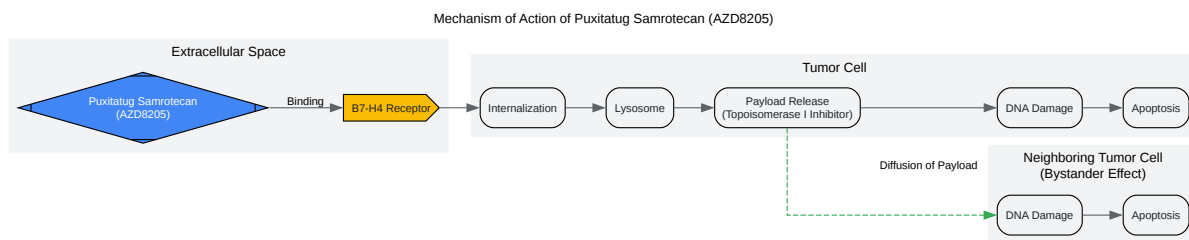
AZD8205 is composed of three key components:

- A human anti-B7-H4 monoclonal antibody: This component provides the specificity for targeting cancer cells that overexpress the B7-H4 protein.
- A cleavable linker: This linker is designed to be stable in circulation but is cleaved upon internalization into the target cancer cell, releasing the cytotoxic payload.[\[1\]](#)
- A topoisomerase I inhibitor (TOP1i) payload: This potent small molecule inhibits topoisomerase I, an enzyme essential for DNA replication and transcription. Inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[\[1\]](#)[\[2\]](#)

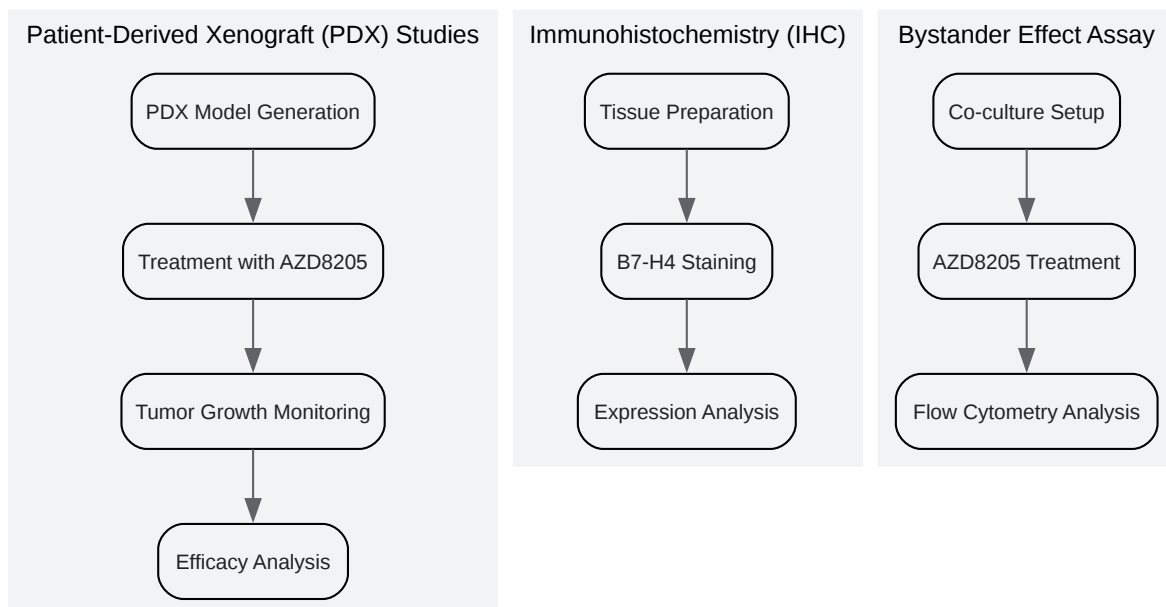
The mechanism of action of AZD8205 involves a multi-step process:

- Binding: The anti-B7-H4 antibody component of AZD8205 binds to the B7-H4 protein on the surface of tumor cells.[\[1\]](#)
- Internalization: Following binding, the ADC-B7-H4 complex is internalized into the cell.
- Payload Release: Inside the cell, the cleavable linker is processed, releasing the topoisomerase I inhibitor payload.[\[1\]](#)
- DNA Damage and Apoptosis: The released payload inhibits topoisomerase I, leading to DNA strand breaks and the induction of apoptosis.[\[2\]](#)

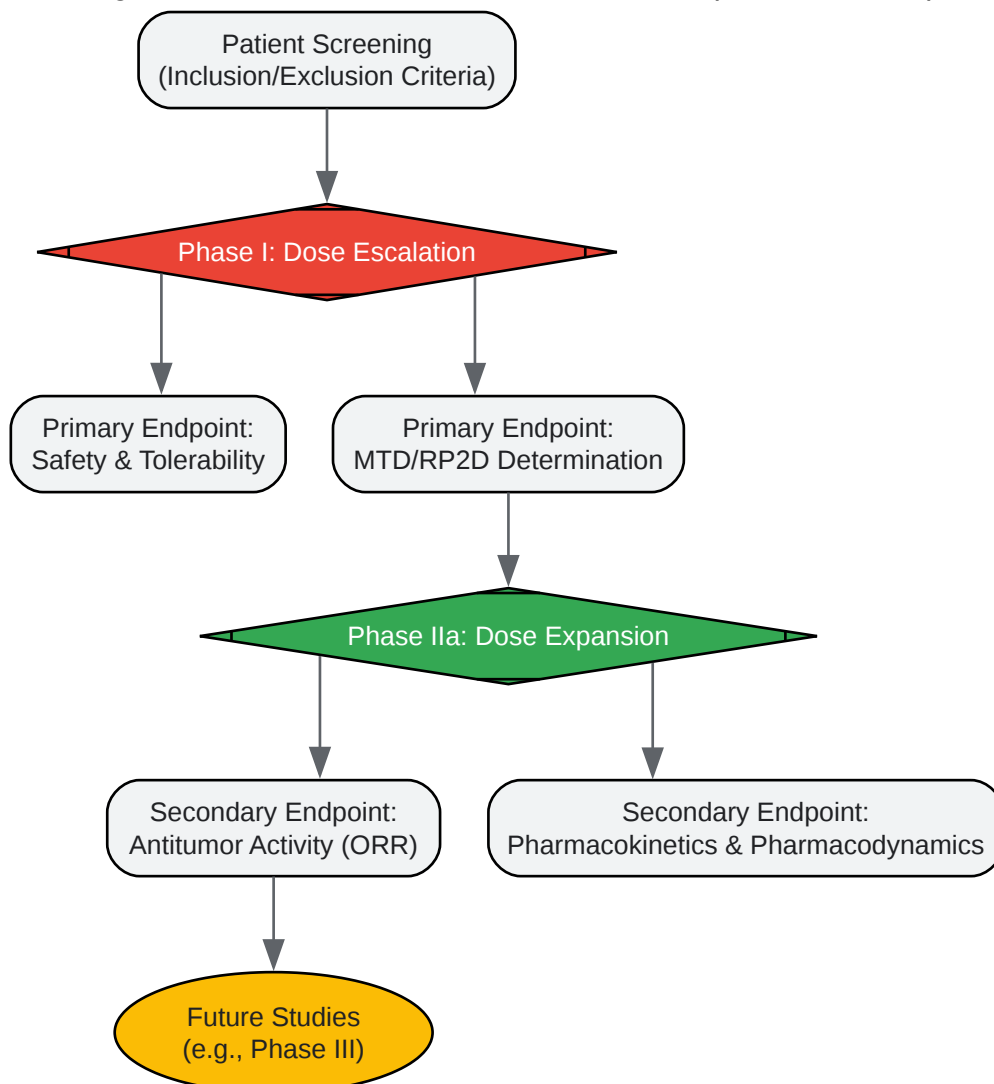
A notable feature of AZD8205 is its ability to induce a bystander effect. This means that the released, cell-permeable payload can diffuse out of the targeted B7-H4-positive cancer cell and kill neighboring B7-H4-negative tumor cells, which is particularly important in heterogeneous tumors.[\[3\]](#)



### Preclinical Evaluation Workflow for AZD8205



## Logical Flow of the BLUESTAR Clinical Trial (NCT05123482)



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